molecular formula C11H8ClN5 B8769712 4-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile CAS No. 91183-10-7

4-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile

Cat. No. B8769712
Key on ui cas rn: 91183-10-7
M. Wt: 245.67 g/mol
InChI Key: NMQBPKUHKFOZEN-UHFFFAOYSA-N
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Patent
US07737153B2

Procedure details

300 mg (1.83 mmol) of 2-amino-4,6-dichloropyrimidine and 216 mg (1.83 mmol) of 4-aminobenzonitrile are suspended in 6 ml of water. 180 μl of concentrated hydrochloric acid are added, and the mixture is stirred at 100° C. overnight. The precipitate is filtered off with suction.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
216 mg
Type
reactant
Reaction Step Two
Quantity
180 μL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.[NH2:10][C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][CH:12]=1.Cl>O>[NH2:1][C:2]1[N:3]=[C:4]([NH:10][C:11]2[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][CH:12]=2)[CH:5]=[C:6]([Cl:8])[N:7]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Step Two
Name
Quantity
216 mg
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Step Three
Name
Quantity
180 μL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off with suction

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=NC(=CC(=N1)NC1=CC=C(C#N)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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